6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
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Overview
Description
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[310]hexane is a complex organic compound known for its unique bicyclic structure and the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a bicyclic amine with a trifluoromethyl benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target proteins, thereby modulating their activity. The bicyclic structure provides rigidity, which helps in maintaining the compound’s conformation and improving its selectivity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the bicyclic framework and fluorine atoms.
Difluoromethylbenzene: Contains fluorine atoms but does not have the bicyclic structure.
Trifluoromethylphenyl derivatives: Share the trifluoromethyl group but differ in the rest of the structure.
Uniqueness
The uniqueness of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane lies in its combination of a rigid bicyclic structure and multiple fluorine atoms. This combination imparts unique chemical properties, such as high stability and specific reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(6,6-difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJQODYVBEELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)CN1C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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